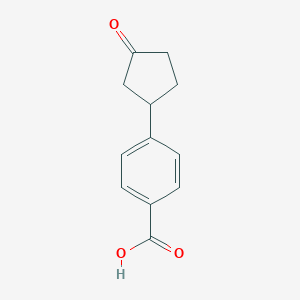

4-(3-oxocyclopentyl)Benzoic acid

描述

Historical Perspectives on Related Cyclopentanone (B42830) and Benzoic Acid Scaffolds in Chemical Synthesis

The foundational components of 4-(3-oxocyclopentyl)benzoic acid, namely the cyclopentanone and benzoic acid scaffolds, have a rich history in chemical synthesis.

Benzoic acid , first described in the 16th century, is one of the simplest aromatic carboxylic acids and has been a cornerstone in the development of organic chemistry. nih.govresearchgate.net Its derivatives are integral to the synthesis of a vast array of organic compounds, including dyes, perfumes, and pharmaceuticals. nih.govresearchgate.net Historically, benzoic acid and its salts have been widely used as food preservatives due to their antimicrobial properties. nih.gov

The cyclopentanone ring system is another fundamental structure in organic chemistry. It is a key component in many natural products, most notably in the jasmine fragrance molecule, jasmone, and in prostaglandins, which are important biological signaling molecules. Industrially, cyclopentanone is a crucial intermediate in the production of polymers such as nylon. The synthesis of substituted cyclopentanones has been a persistent area of research, with numerous methods developed to access these valuable five-membered rings.

The amalgamation of these two historically significant scaffolds into a single molecule, this compound, represents a modern approach to chemical design, aiming to leverage the established chemistries of both components in a novel molecular architecture.

Rationale for Academic Investigation of this compound

The academic interest in this compound stems from its potential as a versatile building block in several areas of chemical research. The presence of two orthogonal functional groups—a ketone and a carboxylic acid—opens up a multitude of possibilities for selective chemical modifications.

The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, providing a handle for attachment to other molecules or for the synthesis of polymers. mnstate.edu The ketone functionality on the cyclopentanone ring can undergo a wide range of reactions, including reductions to alcohols, nucleophilic additions, and alpha-functionalization, allowing for the introduction of further complexity and the construction of diverse molecular frameworks.

This bifunctionality makes this compound a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry, materials science, and catalysis. For instance, it could serve as a precursor for the development of novel liquid crystals, polymers with specific thermal or mechanical properties, or as a scaffold for the design of new biologically active compounds. The investigation of this molecule allows chemists to explore new synthetic strategies and to create a library of novel compounds for further study.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its synthesis and properties can be inferred from the chemistry of its constituent parts and related compounds.

A plausible synthetic route to this compound involves the hydrolysis of its corresponding esters, such as ethyl 4-(3-oxocyclopentyl)benzoate (CAS Number: 154468-61-8) or methyl 4-(3-oxocyclopentyl)benzoate (CAS Number: 872613-90-6). echemi.comchemnet.com This hydrolysis can be achieved under either acidic or basic conditions. libretexts.orgchemguide.co.uk

Table 1: Plausible Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Ester Hydrolysis | Ethyl 4-(3-oxocyclopentyl)benzoate, NaOH(aq), Heat; followed by acidification with HCl(aq) | This compound |

The chemical properties of this compound would be characterized by the reactivity of its two functional groups. The carboxylic acid moiety would exhibit typical acidic behavior and undergo esterification, amidation, and reduction. The cyclopentanone ketone would be susceptible to nucleophilic attack and reactions at the alpha-carbon positions.

Spectroscopic analysis would be expected to show characteristic signals for both the benzoic acid and cyclopentanone portions of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the benzene (B151609) ring, protons on the cyclopentanone ring (with distinct signals for those adjacent to the ketone and the aromatic ring), and a characteristic downfield signal for the carboxylic acid proton. docbrown.infodocbrown.info |

| ¹³C NMR | Signals for the aromatic carbons, the carbonyl carbon of the ketone, the carboxylic acid carbonyl carbon, and the aliphatic carbons of the cyclopentanone ring. |

| Infrared (IR) Spectroscopy | A broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and a separate C=O stretch for the cyclopentanone ketone. docbrown.inforesearchgate.net |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of benzoic acids and cyclopentanones. |

The investigation of such bifunctional molecules is crucial for advancing the field of organic synthesis and for the discovery of new molecules with valuable properties.

Structure

3D Structure

属性

IUPAC Name |

4-(3-oxocyclopentyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-11-6-5-10(7-11)8-1-3-9(4-2-8)12(14)15/h1-4,10H,5-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZSPEMDJOTBDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Oxocyclopentyl Benzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. slideshare.net For 4-(3-oxocyclopentyl)benzoic acid, the primary disconnections involve separating the cyclopentanone (B42830) ring and the benzoic acid moiety.

A logical disconnection is at the C-C bond between the cyclopentyl ring and the benzene (B151609) ring. This suggests a precursor such as a halobenzoic acid (or its ester derivative) and a cyclopentyl organometallic reagent, or a boronic acid derivative of one component and a halide of the other, which can be coupled via a cross-coupling reaction.

Another key disconnection involves the formation of the cyclopentanone ring itself. This could be approached through the cyclization of a linear precursor. For instance, an appropriate dicarboxylic acid or its derivative could undergo an intramolecular condensation reaction. Alternatively, a [3+2] cycloaddition reaction could form the five-membered ring.

Development of Novel Synthetic Routes

The synthesis of this compound has been approached through several innovative routes, with a focus on efficiency and the introduction of functional groups in a controlled manner.

Exploration of Cycloaddition Reactions in Synthesis

Cycloaddition reactions offer a powerful tool for the construction of cyclic systems like the cyclopentyl ring in the target molecule. rsc.org A [3+2] cycloaddition, for example, can efficiently form a five-membered ring. illinois.edu While specific examples for the direct synthesis of this compound using this method are not extensively documented in readily available literature, the general principle involves the reaction of a three-atom component and a two-atom component to form the cyclopentane (B165970) ring. beilstein-journals.org The resulting cycloadduct could then be further functionalized to yield the desired product. The use of Lewis acid catalysis can facilitate such cycloadditions, including those involving strained systems like bicyclobutanes to form related bicyclic structures. nih.govnih.gov

Investigation of Cross-Coupling Strategies for the Benzoic Acid Moiety

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov To attach the benzoic acid group, a common strategy involves the coupling of an aryl halide with an organometallic reagent. For instance, a Suzuki coupling could be employed, reacting a boronic acid derivative of either the cyclopentanone or the benzene ring with a halide of the other.

Another approach is the decarboxylative cross-coupling, where a carboxylic acid is directly coupled with an aryl halide. nih.gov This method avoids the pre-functionalization required for traditional cross-coupling reactions. The Buchwald-Hartwig amination, a type of cross-coupling, has been used to synthesize related structures like 4-(3-chloroanilino)benzoic acid from 4-chlorobenzoic acid and 3-chloroaniline. nih.gov Iron-catalyzed cross-coupling of Grignard reagents with alkyl halides has also been shown to be effective for producing alkyl-substituted benzoic acids. orgsyn.org

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. For instance, in the synthesis of related benzoic acid derivatives, the use of specific catalytic systems, such as those based on cobalt acetate (B1210297) for the oxidation of tolyl groups to carboxylic acids, has been shown to improve yields and reduce the number of synthetic steps. researchgate.net Similarly, for cross-coupling reactions, the choice of the palladium or nickel catalyst and the ligands is crucial for achieving high yields and selectivity. nih.gov The optimization of these parameters is a key area of research to make the synthesis of this compound more practical and scalable.

Stereoselective Synthesis Approaches

The presence of a stereocenter in this compound necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound.

Enantioselective Synthesis Pathways

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

For the synthesis of chiral cyclopentane derivatives, enantioselective cycloaddition reactions have proven to be highly effective. nih.gov For example, the use of a chiral Lewis acid catalyst in a formal (3+3) cycloaddition of bicyclobutanes with nitrones has been demonstrated to produce chiral bicyclic products with high enantioselectivity. nih.gov While not a direct synthesis of the target molecule, this illustrates a powerful strategy that could be adapted.

Diastereoselective Control in Cyclopentane Ring Formation

The crucial step in establishing the stereochemistry of this compound is the formation of the substituted cyclopentane ring. A prominent and effective strategy to achieve this is through diastereoselective conjugate addition, also known as Michael addition, to a cyclopentenone precursor. This approach allows for the introduction of the aryl group at the 3-position of the cyclopentanone ring with a high degree of stereocontrol.

The diastereoselectivity of this reaction is significantly influenced by the choice of the nucleophile, the catalyst, and the reaction conditions. Organocatalysis has emerged as a powerful tool for these transformations. Chiral amines and their derivatives can activate the cyclopentenone, facilitating a highly enantioselective and diastereoselective attack by the nucleophile. For instance, the use of bifunctional tertiary amino-thiourea organocatalysts derived from epicinchona alkaloids has shown high yields and excellent enantioselectivities in the Michael addition of various nucleophiles to enones. rsc.org

In a plausible synthetic route to a precursor of this compound, a (4-methylphenyl)organometallic reagent could be added to cyclopentenone. The choice of the metal (e.g., copper, zinc, or magnesium) and the chiral ligand is critical for achieving high diastereoselectivity. The use of a chiral 1,2-diaminocyclohexane-hexanedioic acid catalyst in the asymmetric Michael addition of cyclopentanone to chalcones has demonstrated excellent enantioselectivities (up to 99% ee) and good yields (up to 92%). mdpi.com While this example involves the addition of a ketone to an enone, the underlying principles of stereocontrol are applicable.

Below is a table summarizing representative data for diastereoselective Michael additions to cyclic enones, illustrating the potential for high stereocontrol in the synthesis of 3-substituted cyclopentanones.

| Catalyst/Reagent | Michael Acceptor | Michael Donor | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Chiral Diamine/Hexanedioic Acid | Chalcone | Cyclopentanone | Toluene | 92 | >99:1 | mdpi.com |

| Bifunctional Amino-thiourea | Enone | Anthrone | Chloroform | 95 | >99:1 | rsc.org |

| Organocatalyst | α,β-Unsaturated Aldehyde | Nitromethane | Dichloromethane | 90 | 97:3 |

This table presents analogous data to illustrate the potential for high diastereoselectivity in the synthesis of 3-arylcyclopentanones.

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to reduce environmental impact through the use of safer solvents, renewable feedstocks, and catalytic processes. The synthesis of this compound can be designed with these principles in mind, particularly in the areas of solvent use and catalyst development.

Solvent-Free or Reduced-Solvent Methodologies

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reactions offer significant advantages in terms of waste reduction, safety, and process efficiency. For the synthesis of the cyclopentanone moiety, solvent-free aldol (B89426) condensation reactions have been explored. For example, natural clay-based catalysts have been utilized for the aldol condensation of cyclopentanone under solvent-free conditions, achieving high conversion rates. rsc.orgsci-hub.se

Similarly, Michael addition reactions, a key step in forming the 3-arylcyclopentanone intermediate, can be performed under solvent-free conditions. Mechanochemistry, where mechanical force is used to induce chemical reactions, has been successfully applied to Michael additions with high efficiency and minimal solvent use. acs.org Microwave-assisted organic synthesis is another technique that can accelerate reactions and often allows for solvent-free conditions. Facile Michael addition of active methylene (B1212753) compounds to α,β-unsaturated carbonyl compounds has been achieved on the surface of potassium carbonate under microwave irradiation without any solvent. acs.org

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of this compound, catalytic approaches are crucial for both the formation of the cyclopentanone ring and the subsequent oxidation of the aromatic precursor.

In the context of forming the benzoic acid moiety, the oxidation of a p-alkylphenyl group (such as a p-tolyl group) is a key transformation. Traditional oxidation methods often employ stoichiometric amounts of hazardous reagents like chromium trioxide. Green alternatives focus on catalytic aerobic oxidations, using air or molecular oxygen as the ultimate oxidant. nih.gov Mixed-metal catalytic systems, such as those involving cobalt and manganese salts, have been shown to efficiently catalyze the aerobic oxidation of p-cymene (B1678584) to terephthalic acid, with p-toluic acid being a key intermediate. sci-hub.seacs.orgnih.gov These reactions can be carried out in more environmentally benign solvents like acetic acid.

The development of heterogeneous catalysts is also a significant area of research. These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. For instance, hydrotalcite-supported catalysts have been used for aldol condensation reactions. rsc.org For the oxidation step, catalysts based on metal oxides supported on materials like silica (B1680970) or alumina (B75360) are being investigated to replace homogeneous systems.

The following table summarizes data for green catalytic approaches relevant to the synthesis of precursors for this compound.

| Reaction Type | Catalyst | Oxidant/Conditions | Solvent | Yield (%) | Key Green Feature | Reference |

| Aldol Condensation | Natural Clay (SO3H-APG) | 150 °C | Solvent-free | 85.5 (conversion) | Solvent-free, natural catalyst | rsc.org |

| Michael Addition | Potassium Carbonate | Microwave | Solvent-free | 55-92 | Solvent-free, mild base | acs.org |

| Aerobic Oxidation | Co(NO₃)₂/MnBr₂ | Air (30 bar), 125 °C | Acetic Acid | ~70 (to Terephthalic Acid) | Use of air as oxidant | sci-hub.seacs.org |

| Aerobic Oxidation | N-hydroxyphthalimide (NHPI) | Oxygen | Water/Organic Solvent | High | Metal-free organocatalyst |

This table presents data from analogous green catalytic reactions to illustrate sustainable approaches.

Derivatization Strategies and Analogue Synthesis

Chemical Modification of the Cyclopentanone (B42830) Moiety

The cyclopentanone ring offers several avenues for chemical transformation, primarily centered around the reactivity of the ketone carbonyl group and the adjacent α-carbons.

The carbonyl group of the ketone is readily susceptible to reduction, a fundamental transformation in organic chemistry. wikipedia.org Depending on the reagents and conditions employed, the ketone can be converted into a secondary alcohol or fully reduced to a methylene (B1212753) group.

Common metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for reducing ketones to secondary alcohols. libretexts.org The reaction with NaBH₄ is typically performed in an alcoholic solvent and selectively reduces the ketone without affecting the less reactive carboxylic acid group. libretexts.org

| Reagent/Reaction | Product from 4-(3-oxocyclopentyl)benzoic acid | Functional Group Transformation |

| Sodium Borohydride (NaBH₄) | 4-(3-hydroxycyclopentyl)benzoic acid | C=O → CH-OH |

| Wolff-Kishner (NH₂NH₂, KOH) | 4-(cyclopentyl)benzoic acid | C=O → CH₂ |

| Clemmensen (Zn(Hg), HCl) | 4-(cyclopentyl)benzoic acid | C=O → CH₂ |

Oxidation of the cyclopentanone moiety is less common but can be achieved under specific conditions. Strong oxidizing agents could potentially lead to ring-opening reactions, cleaving the carbon-carbon bonds adjacent to the carbonyl group, which would fundamentally alter the carbocyclic core.

The carbon atoms adjacent to the ketone carbonyl (α-carbons) are activated and can be functionalized through the formation of an enol or enolate intermediate. This allows for the introduction of various substituents at these positions.

Halogenation: In the presence of an acid or base catalyst, ketones can react with halogens to form α-haloketones. For instance, the reaction of this compound with bromine in acetic acid would likely yield 4-(2-bromo-3-oxocyclopentyl)benzoic acid.

Alkylation: The formation of an enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) allows for the subsequent addition of an alkyl group via reaction with an alkyl halide. This strategy can be used to introduce diverse alkyl chains at the α-position, creating a range of substituted cyclopentanone derivatives.

| Reaction Type | Reagent Example | Resulting Moiety |

| α-Halogenation | Br₂ / Acetic Acid | 2-Bromo-3-oxocyclopentyl |

| α-Alkylation | 1. LDA2. Methyl Iodide (CH₃I) | 2-Methyl-3-oxocyclopentyl |

The ketone carbonyl can react with difunctional nucleophiles to form spirocyclic compounds, where the cyclopentane (B165970) ring is joined to a new ring system through a single shared carbon atom. A common example is the formation of a ketal (also known as an acetal) by reacting the ketone with a diol, such as ethylene (B1197577) glycol, under acidic catalysis. This reaction is often used as a protecting group strategy for the ketone but also serves as a route to spiro-heterocycles. Similarly, reaction with dithiols like 1,2-ethanedithiol (B43112) yields spirocyclic thioketals.

Modifications of the Benzoic Acid Functionality

The carboxylic acid group on the benzene (B151609) ring is a versatile handle for derivatization, primarily through reactions that transform it into esters or amides, or through substitutions on the aromatic ring itself.

Esterification: Carboxylic acids readily undergo esterification when reacted with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org For example, refluxing this compound with ethanol (B145695) and a catalytic amount of sulfuric acid yields ethyl 4-(3-oxocyclopentyl)benzoate. youtube.com The reaction is an equilibrium process, and using the alcohol as the solvent can drive the reaction toward the ester product. libretexts.org Esters of benzoic acid are valuable as they can be used as film-forming agents or plasticizers. google.com

Amidation: The formation of amides from carboxylic acids typically requires activation of the carboxyl group. orgsyn.org One common method involves converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂). libretexts.org The resulting acyl chloride can then react with a primary or secondary amine to form the corresponding amide. Alternatively, direct amidation can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by using catalysts such as boric acid, which facilitates the direct reaction between the carboxylic acid and an amine. libretexts.orgorgsyn.org

| Reaction | Reagent(s) | Product |

| Esterification | Ethanol (C₂H₅OH), H₂SO₄ (cat.) | Ethyl 4-(3-oxocyclopentyl)benzoate |

| Amidation | 1. SOCl₂2. Ammonia (NH₃) | 4-(3-oxocyclopentyl)benzamide |

| Amidation (Coupling) | Benzylamine, DCC | N-benzyl-4-(3-oxocyclopentyl)benzamide |

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of new functional groups onto the ring. masterorganicchemistry.com The position of the incoming electrophile is directed by the two existing substituents: the carboxylic acid (-COOH) and the alkyl group (the cyclopentanone-containing substituent).

The carboxylic acid group is an electron-withdrawing group and a deactivating meta-director. libretexts.org Conversely, the alkyl group is an electron-donating group and an activating ortho-, para-director. libretexts.org In such cases of competing directing effects, the more strongly deactivating group typically controls the position of substitution. Therefore, electrophiles are expected to add to the positions meta to the carboxylic acid group (and ortho to the alkyl group).

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, yielding 4-(3-oxocyclopentyl)-3-nitrobenzoic acid.

Halogenation: Reaction with bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃) would introduce a bromine atom, yielding 3-bromo-4-(3-oxocyclopentyl)benzoic acid.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H).

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-(3-oxocyclopentyl)-3-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | 3-bromo-4-(3-oxocyclopentyl)benzoic acid |

Carboxylic Acid Bioisosteric Replacements (e.g., Tetrazoles, Sulfonyl Fluorides)

Bioisosteric replacement of the carboxylic acid group is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate acidity (pKa), and improve cell permeability and oral bioavailability. While the carboxylate group is often crucial for target interaction, it can also lead to rapid metabolism (e.g., glucuronidation) and poor membrane penetration.

Tetrazoles: The 5-substituted-1H-tetrazole ring is one of the most successful non-classical bioisosteres of the carboxylic acid moiety. It maintains a comparable pKa and spatial arrangement of hydrogen bond acceptors, allowing it to mimic the key interactions of a carboxylate group with a biological target. Furthermore, tetrazoles are generally more lipophilic and resistant to metabolic degradation than their carboxylic acid counterparts. The synthesis of a tetrazole analogue of this compound would typically proceed through a nitrile intermediate, 4-(3-oxocyclopentyl)benzonitrile, which can be converted to the corresponding tetrazole via a [2+3] cycloaddition reaction with an azide (B81097) source, such as sodium azide.

| Property | Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Significance of Replacement |

|---|---|---|---|

| Acidity (pKa) | ~4.2–4.5 | ~4.5–4.9 | Maintains acidic character necessary for many biological interactions. |

| Lipophilicity | Lower | Higher (anionic tetrazoles are more lipophilic than carboxylates) | Can improve membrane permeability and reduce protein binding. |

| Metabolic Stability | Susceptible to Phase II conjugation (e.g., glucuronidation) | Generally more stable metabolically | Increases in vivo half-life and bioavailability. |

| Hydrogen Bonding | Acts as H-bond donor and acceptor. | Acts primarily as H-bond acceptor, mimics carboxylate anion geometry. | Preserves key binding interactions with target proteins. |

Sulfonyl Fluorides and Acylsulfonamides: Other important classes of carboxylic acid bioisosteres include acylsulfonamides and related sulfur(VI) groups. Acylsulfonamides, in particular, have pKa values that fall within the range of carboxylic acids and can exhibit improved pharmacological properties due to their enhanced stability. The sulfonyl fluoride (B91410) moiety is of particular interest as a reactive handle for covalent probe development, capable of reacting with nucleophilic residues in a protein binding site. The synthesis of an acylsulfonamide analogue of this compound would involve coupling the parent carboxylic acid with a desired sulfonamide.

Conjugation and Bioconjugation Strategies (Non-Clinical Focus)

The carboxylic acid functional group serves as a convenient attachment point for conjugating this compound to larger molecules, enabling its use as a research tool.

Attachment to Polymeric Scaffolds for Research Tools

Immobilizing small molecules onto solid supports or polymeric scaffolds is a powerful technique for a variety of research applications, including target identification and the development of specialized affinity resins. The carboxylic acid of this compound can be readily activated (e.g., using carbodiimide (B86325) chemistry with reagents

Computational and Theoretical Chemistry Studies of 4 3 Oxocyclopentyl Benzoic Acid

Electronic Structure and Reactivity Predictions

Understanding the electronic structure of a molecule is fundamental to predicting its chemical reactivity. Through various quantum chemical methods, it is possible to elucidate the distribution of electrons and identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.

For 4-(3-oxocyclopentyl)benzoic acid, theoretical calculations, such as those employing Density Functional Theory (DFT), can predict the energies of these frontier orbitals. A smaller HOMO-LUMO gap suggests higher reactivity. In similar benzoic acid derivatives, the HOMO is often localized on the electron-rich aromatic ring and the carboxyl group, while the LUMO is distributed over the entire conjugated system. The presence of the oxocyclopentyl group can influence the electronic properties and thus the reactivity of the benzoic acid moiety.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating capability |

| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting capability |

Note: These values are hypothetical and represent typical ranges observed for similar aromatic carboxylic acids in computational studies.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the carboxyl group and the keto group on the cyclopentyl ring, making these sites attractive for electrophiles. Conversely, the hydrogen atom of the carboxyl group and the aromatic protons would exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic interaction.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is crucial for its function and interactions. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can provide insights into the conformational flexibility and preferred shapes of this compound in different environments (e.g., in vacuum or in a solvent). These simulations can reveal the accessible conformations and the energy barriers between them, providing a comprehensive picture of the molecule's conformational landscape.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT calculations are particularly effective in determining the optimized or ground-state geometry of a molecule, which corresponds to the lowest energy conformation. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations would likely show a twisted conformation between the cyclopentyl ring and the phenyl ring to minimize steric hindrance.

Table 2: Predicted Ground State Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C(aromatic)-C(cyclopentyl) Bond Length | 1.50 - 1.55 Å |

| C=O (carboxyl) Bond Length | 1.20 - 1.25 Å |

| C=O (cyclopentyl) Bond Length | 1.21 - 1.26 Å |

Note: These values are hypothetical and based on typical bond lengths and dihedral angles found in similar molecular structures.

Molecular Modeling of Interactions (Non-Clinical Biological Systems)

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be employed to predict how this compound might interact with biological macromolecules in a non-clinical setting. These studies are crucial for understanding its potential mechanisms of action if it were to be investigated as a ligand for a biological target.

For instance, molecular docking could be used to predict the binding mode and affinity of this compound to the active site of a hypothetical enzyme. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding. The carboxyl group is a common hydrogen bond donor and acceptor, while the phenyl and cyclopentyl rings can engage in hydrophobic interactions.

Subsequent molecular dynamics simulations of the ligand-protein complex could then be performed to assess the stability of the predicted binding mode and to provide a more dynamic picture of the interactions. These simulations can reveal how the ligand and the protein adapt to each other upon binding and can help in refining the understanding of the interaction.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Ligand-Target Docking Simulations for in vitro Assay Design

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, ligand-target docking simulations are pivotal for predicting the binding affinity and mode of interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or nucleic acid. These simulations can guide the design of in vitro assays by identifying potential biological targets and prioritizing compounds for experimental screening.

The process involves the three-dimensional structures of both the ligand and the target protein. For this compound, the initial step would be to generate a low-energy 3D conformation of the molecule. The target protein's structure is often obtained from databases like the Protein Data Bank (PDB) or through homology modeling if an experimental structure is unavailable.

Docking algorithms then explore various possible binding poses of the ligand within the active site of the target, calculating a scoring function for each pose to estimate the binding affinity. nih.govnih.gov A lower docking score generally indicates a more favorable binding interaction. For instance, in a hypothetical docking study of this compound against a panel of potential kinase targets, the results could be tabulated as follows to guide the selection of proteins for in vitro kinase inhibition assays.

| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues | Potential for Inhibition |

|---|---|---|---|

| Kinase A | -8.5 | Lys72, Asp184, Met106 | High |

| Kinase B | -6.2 | Val34, Ala56, Leu154 | Moderate |

| Kinase C | -4.1 | Ser12, Gly14 | Low |

These theoretical results would suggest that Kinase A is a promising target for this compound, and subsequent in vitro assays should prioritize this enzyme. The predicted interacting residues can also inform the design of site-directed mutagenesis studies to validate the binding mode.

Pharmacophore Modeling for Hypothetical Target Binding Sites

Pharmacophore modeling is another crucial computational tool in drug design. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules when the target structure is unknown (ligand-based).

For this compound, if a set of structurally similar molecules with known activity against a particular target existed, a ligand-based pharmacophore model could be developed. This model would define the key chemical features responsible for activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

A hypothetical pharmacophore model for a series of cyclopentyl-benzoic acid derivatives might include the following features:

One Aromatic Ring: Corresponding to the benzene (B151609) ring.

One Hydrogen Bond Acceptor: From the carbonyl oxygen of the cyclopentanone (B42830).

One Hydrogen Bond Donor: From the carboxylic acid group.

One Hydrophobic Feature: Representing the cyclopentyl ring.

This model could then be used to virtually screen large compound libraries to identify new molecules with the potential to bind to the same hypothetical target. The features of such a model are often visualized in 3D space.

| Pharmacophoric Feature | 3D Coordinates (x, y, z) | Radius (Å) |

|---|---|---|

| Aromatic Ring | (2.5, 1.0, 3.2) | 1.5 |

| Hydrogen Bond Acceptor | (-1.8, 4.5, 0.5) | 1.0 |

| Hydrogen Bond Donor | (5.0, -2.1, 1.8) | 1.0 |

| Hydrophobic Feature | (-3.2, 2.0, -1.5) | 2.0 |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry offers powerful methodologies to investigate the mechanisms of chemical reactions, providing detailed information about the energy landscape and the structures of transient species.

Transition State Characterization

The transition state (TS) is a critical point on the potential energy surface of a reaction, representing the highest energy barrier that must be overcome for reactants to be converted into products. arxiv.org Locating and characterizing the TS is a cornerstone of understanding a reaction mechanism. Computational methods, such as those based on density functional theory (DFT), are frequently employed to find the geometry of the transition state.

For a reaction involving this compound, for example, the reduction of the ketone group, computational chemists can model the reaction pathway. The process involves identifying the structures of the reactant, product, and estimating the geometry of the transition state. This TS structure is then optimized, and a frequency calculation is performed to confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the reaction coordinate.

A hypothetical characterization of a transition state for the hydride reduction of the cyclopentanone moiety could yield the following data:

| Parameter | Value |

|---|---|

| Imaginary Frequency | -1542 cm-1 |

| Key Bond Distance (C=O) | 1.35 Å |

| Key Bond Distance (C-H from hydride) | 1.52 Å |

| Energy of Transition State (relative to reactants) | +15.2 kcal/mol |

This data provides a quantitative description of the energy barrier and the key geometric features of the molecule at the peak of the reaction energy profile.

Kinetic and Thermodynamic Parameter Predictions

Once the stationary points on the potential energy surface (reactants, products, and transition states) have been characterized, computational methods can be used to predict important kinetic and thermodynamic parameters of the reaction.

Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction can be calculated from the optimized structures and vibrational frequencies of the reactants and products. These values indicate the spontaneity and energy change of the reaction.

Kinetic parameters, most notably the rate constant (k), can be estimated using transition state theory (TST). The rate constant is exponentially dependent on the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants.

For a hypothetical intramolecular cyclization reaction of a derivative of this compound, the predicted parameters might be:

| Parameter | Predicted Value |

|---|---|

| ΔH° (Enthalpy of Reaction) | -12.5 kcal/mol |

| ΔS° (Entropy of Reaction) | -8.2 cal/mol·K |

| ΔG° (Gibbs Free Energy of Reaction) | -10.1 kcal/mol |

| ΔG‡ (Gibbs Free Energy of Activation) | +22.7 kcal/mol |

| Predicted Rate Constant (k) at 298 K | 1.5 x 10-4 s-1 |

These predicted values offer a deep understanding of the reaction's feasibility, spontaneity, and speed, which can be invaluable for optimizing reaction conditions in a laboratory setting.

Mechanistic Investigations of 4 3 Oxocyclopentyl Benzoic Acid Non Human, in Vitro or Theoretical

Biochemical Pathway Analysis in Model Systems (e.g., Enzyme Substrate Recognition)

No information was found regarding the analysis of the biochemical pathways in which 4-(3-oxocyclopentyl)benzoic acid may be involved as a substrate, intermediate, or modulator. While studies exist for other benzoic acid derivatives, such as their biosynthesis or catabolism, these pathways have not been specifically elucidated for this compound. For instance, the biosynthesis of benzoic acid in plants from L-phenylalanine has been detailed, but this does not extend to the specific cyclopentyl-substituted derivative.

Protein-Ligand Interaction Studies Using Biophysical Techniques

Detailed biophysical studies to characterize the interaction of this compound with specific protein targets are not available in the reviewed literature. While the principles of the following techniques are well-established for studying protein-ligand interactions, their application to this specific compound has not been documented.

Surface Plasmon Resonance (SPR) for Binding Kinetics

No published studies were identified that have utilized Surface Plasmon Resonance (SPR) to determine the binding kinetics (association and dissociation rates) of this compound with any protein target.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

There is no available data from Isothermal Titration Calorimetry (ITC) experiments that would provide thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for the binding of this compound to a protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

No Nuclear Magnetic Resonance (NMR) spectroscopy studies have been published that map the binding site of this compound on a protein target or describe the structural changes upon binding.

Cell-Free System Assays for Biochemical Activity

No reports of cell-free system assays, such as enzyme inhibition or activation assays, were found that specifically investigate the biochemical activity of this compound. While assays for other benzoic acid derivatives as inhibitors of enzymes like aldo-keto reductase 1C3 (AKR1C3) have been described, similar data for this compound is absent from the scientific literature.

Analytical Methodologies for Structural Elucidation and Purity Assessment

Advanced Spectroscopic Techniques for Structural Characterization

The unique structure of 4-(3-oxocyclopentyl)benzoic acid, featuring a substituted benzene (B151609) ring and a cyclopentanone (B42830) moiety, necessitates the use of a suite of advanced spectroscopic techniques for unambiguous structural confirmation.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides the exact mass of the molecular ion, which allows for the unequivocal determination of its molecular formula, C₁₂H₁₂O₃. Techniques such as Electrospray Ionization (ESI) are commonly employed for the analysis of such polar organic acids. researchgate.net In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

The fragmentation pattern observed in the mass spectrum further corroborates the proposed structure. Key fragments for this compound would likely include the loss of the carboxylic group and characteristic cleavages within the cyclopentanone ring. fu-berlin.de

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Calculated m/z | Observed m/z (Predicted) |

| [M+H]⁺ | 205.0865 | 205.0863 |

| [M+Na]⁺ | 227.0684 | 227.0681 |

| [M-H]⁻ | 203.0708 | 203.0710 |

This table contains predicted data based on the chemical structure.

Multidimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC)

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the complex spin systems within this compound and establishing the connectivity of atoms. science.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the benzoic acid moiety and the aliphatic protons of the cyclopentyl ring. The aromatic protons would likely appear as two doublets in the region of 7.5-8.2 ppm, characteristic of a 1,4-disubstituted benzene ring. The aliphatic protons would present more complex splitting patterns in the upfield region (1.5-3.5 ppm). rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show signals for all 12 carbon atoms, including the carbonyl carbon of the ketone (around 210-220 ppm), the carboxylic acid carbon (around 170-180 ppm), the aromatic carbons (120-150 ppm), and the aliphatic carbons of the cyclopentyl ring (20-50 ppm). rsc.org

COSY (Correlation Spectroscopy): This 2D NMR experiment would reveal proton-proton couplings within the cyclopentyl ring, helping to assign the signals of the adjacent methylene (B1212753) and methine protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connection between the cyclopentyl ring and the benzoic acid moiety, for instance, by observing a correlation between the methine proton on the cyclopentyl ring and the quaternary aromatic carbon. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Position | ¹H Chemical Shift (Predicted) | ¹³C Chemical Shift (Predicted) | Key HMBC Correlations (Predicted) |

| 1' | - | ~175 | H-2', H-6' |

| 1 | - | ~145 | H-2, H-6, H-2', H-6' |

| 2, 6 | 8.1 (d) | ~130 | H-3, H-5 |

| 3, 5 | 7.5 (d) | ~128 | H-2, H-6 |

| 4 | - | ~140 | H-3, H-5, H-1'' |

| 1'' | 3.5 (m) | ~45 | H-2'', H-5'', C-3, C-5 |

| 2'', 5'' | 2.2-2.8 (m) | ~38 | H-1'', H-3'' |

| 3'' | - | ~218 | H-2'', H-4'' |

| 4'' | 2.5 (m) | ~35 | H-3'', H-5'' |

This table contains predicted data based on the chemical structure and known values for similar compounds. 'd' denotes a doublet, and 'm' denotes a multiplet.

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful tools for identifying the key functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a broad absorption band for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹). spectroscopyonline.com A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹, while the C=O stretch of the cyclopentanone would be observed at a slightly higher frequency, typically around 1740-1760 cm⁻¹. spectroscopyonline.com Characteristic absorptions for the aromatic C-H and C=C bonds would also be present. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretching vibrations of the benzene ring typically give strong Raman signals. The C=O stretching vibrations are also Raman active. This technique can be particularly useful for studying the solid-state packing and intermolecular interactions. capes.gov.br

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) (Predicted) | Raman Shift (cm⁻¹) (Predicted) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 | Moderate |

| Ketone | C=O stretch | 1740-1760 | Moderate |

| Aromatic | C=C stretch | 1600, 1450 | Strong |

| Aromatic | C-H stretch | ~3050 | Moderate |

| Aliphatic | C-H stretch | 2850-2960 | Moderate |

This table contains predicted data based on known characteristic vibrational frequencies.

Circular Dichroism for Chiral Compound Analysis

Since this compound possesses a chiral center at the C-1 position of the cyclopentyl ring where it attaches to the benzene ring, it can exist as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a vital technique for distinguishing between these enantiomers. nih.gov CD measures the differential absorption of left and right circularly polarized light. Enantiomers will produce mirror-image CD spectra, allowing for their identification and the determination of enantiomeric excess. The Cotton effect, corresponding to the electronic transitions of the chromophores (the benzene ring and the carbonyl group), would be observed in the CD spectrum. nih.gov

Chromatographic Methods for Purification and Purity Analysis

Chromatographic techniques are essential for both the purification of this compound from reaction mixtures and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity analysis of non-volatile organic compounds like this compound. sigmaaldrich.com A reversed-phase HPLC method is typically suitable for this type of molecule.

Method development would involve optimizing several parameters:

Stationary Phase: A C18 or C8 column is a common choice, providing good retention for the moderately polar analyte. capes.gov.br

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase is critical for controlling the retention of the acidic analyte; a pH below the pKa of the carboxylic acid group (around 4-5) will ensure it is in its protonated, less polar form, leading to better retention. capes.gov.br

Detection: A UV detector is highly effective, as the benzene ring provides strong UV absorbance, typically around 254 nm. researchgate.net

For the analysis of enantiomeric purity, a chiral stationary phase (CSP) would be required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of enantiomers of compounds containing aromatic rings and carbonyl groups. nih.govnih.gov

Table 4: Representative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a typical starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the inherent low volatility of carboxylic acids like this compound, due to their polarity and propensity for hydrogen bonding, necessitates a derivatization step to convert them into more volatile species suitable for GC analysis. nih.govnih.govresearchgate.netresearchgate.netchromforum.org

Derivatization:

The primary strategy for the GC-MS analysis of this compound involves the conversion of the polar carboxyl group into a less polar and more volatile ester or silyl (B83357) ester.

Esterification: This can be achieved by reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, or with a more reactive derivatizing agent such as diazomethane (B1218177) or a mixture of BF3 in methanol. chromforum.org Another common method is in-situ esterification in the GC injector block using a reagent like tetramethylammonium (B1211777) hydroxide. researchgate.net

Silylation: A widely used and effective method is the reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like trimethylchlorosilane (TMCS). nih.govnih.govchromforum.org This reaction replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (B98337) (TMS) group.

The resulting derivative, for instance, the trimethylsilyl ester of this compound, is significantly more volatile and exhibits better chromatographic behavior on standard non-polar or medium-polarity GC columns.

GC-MS Analysis:

Once derivatized, the sample is injected into the gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.

For the TMS derivative of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the derivatized molecule, as well as characteristic fragment ions resulting from the loss of specific groups, such as the TMS group, the cyclopentanone moiety, or parts of the aromatic ring. These fragmentation patterns are crucial for structural confirmation.

Table 1: Hypothetical GC-MS Data for Trimethylsilyl-Derivatized this compound

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |

| Injector Temp. | 250°C |

| MS Transfer Line Temp. | 280°C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Expected Retention Time | 12.5 - 13.5 min |

| Expected m/z Fragments | Molecular Ion (M+), M-15 (loss of CH3 from TMS), fragments corresponding to the cyclopentanone and benzoic acid moieties. |

Preparative Chromatography for Scale-Up

Preparative chromatography is an essential technique for the purification of this compound on a larger scale, moving from milligrams to kilograms, to obtain the high-purity material required for further studies. ardena.com High-performance liquid chromatography (HPLC) is the most common modality for preparative purification of compounds with the polarity of this compound.

Method Development and Scale-Up:

The process begins with the development of a suitable analytical HPLC method. This involves screening different stationary phases (e.g., C18, C8, phenyl-hexyl) and mobile phase compositions to achieve optimal separation of the target compound from any impurities. For aromatic carboxylic acids, reversed-phase HPLC is typically employed, often with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with an acid modifier such as formic acid, acetic acid, or trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid and improve peak shape. sielc.comsielc.comnih.gov

Once an effective analytical separation is achieved, the method is scaled up for preparative chromatography. This involves:

Increasing the column diameter: Moving from analytical columns (typically 4.6 mm internal diameter) to preparative columns (20 mm, 50 mm, or larger).

Adjusting the flow rate: The flow rate is increased proportionally to the cross-sectional area of the larger column to maintain the linear velocity of the mobile phase.

Increasing the sample load: The amount of crude material injected onto the column is significantly increased.

The goal of the scale-up is to maximize throughput while maintaining the resolution achieved at the analytical scale.

Table 2: Illustrative Preparative HPLC Parameters for the Purification of this compound

| Parameter | Analytical Scale | Preparative Scale |

| Column | C18, 5 µm, 4.6 x 250 mm | C18, 10 µm, 50 x 250 mm |

| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Water/Acetonitrile with 0.1% TFA |

| Gradient | 30-90% Acetonitrile in 20 min | 30-90% Acetonitrile in 20 min |

| Flow Rate | 1 mL/min | 118 mL/min |

| Injection Volume | 10 µL | 5-10 mL |

| Detection | UV at 254 nm | UV at 254 nm |

Role of 4 3 Oxocyclopentyl Benzoic Acid in the Synthesis of Complex Molecules

Precursor in Natural Product Synthesis

There is no available information detailing the use of 4-(3-oxocyclopentyl)Benzoic acid as a precursor in the synthesis of any known natural products. While benzoic acids, in general, are involved in the biosynthesis of many secondary metabolites in plants, the specific contribution of this compound is not established.

Building Block for Advanced Organic Materials

The utility of this compound as a building block for advanced organic materials such as polymers, liquid crystals, or functional dyes is not described in the current body of scientific literature. Research on benzoic acid derivatives for materials science has focused on other substituted forms.

Scaffold for Synthetic Biology Tools

There is no evidence to suggest that this compound has been employed as a scaffold for the development of synthetic biology tools. The design of such tools often relies on well-characterized molecular frameworks, and this particular compound does not appear to be among them.

Utility in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a vast area of organic chemistry. While various benzoic acid derivatives can be utilized as starting materials in the formation of heterocyclic rings, there are no specific methods or examples reported that involve this compound.

Future Directions and Emerging Research Avenues for 4 3 Oxocyclopentyl Benzoic Acid

Integration with Flow Chemistry and Automated Synthesis

The modernization of chemical manufacturing increasingly relies on continuous flow chemistry and automated synthesis platforms to enhance efficiency, safety, and scalability. The application of these technologies to the synthesis of 4-(3-oxocyclopentyl)benzoic acid and its derivatives is a promising future direction.

Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to handle reactive intermediates safely. youtube.com For the synthesis of compounds like this compound, which may involve energetic or thermally sensitive steps, continuous flow systems can mitigate risks associated with exotherms. The principles of transferring chemical processes from batch to flow mode have been well-established for reactions involving benzoic acid derivatives, providing a clear blueprint for future work. youtube.com

Research could focus on developing a multi-step, fully automated flow synthesis. This could involve the use of packed-bed reactors containing immobilized reagents or catalysts, such as a benzoic acid resin (BAR), which has been shown to function as a heterogeneous organocatalyst in continuous flow systems. rsc.org Such a setup would allow for a streamlined process from starting materials to the final product, minimizing manual handling and improving reproducibility. Automated platforms can also facilitate rapid reaction optimization and the creation of small compound libraries for screening purposes. durham.ac.uk

Table 1: Potential Flow Chemistry Approaches for Synthesizing Benzoic Acid Derivatives

| Process Step | Flow Chemistry Technique | Key Advantages | Relevant Precedent |

|---|---|---|---|

| Carboxylic Acid Activation | In-line conversion to acyl chloride using a packed-bed of a solid reagent. | Avoids isolation of reactive intermediates, improves safety. | Rapid activation of 2,4-dichloro-5-fluorobenzoic acid in a continuous flow process. researchgate.net |

| Ring Formation/Modification | Use of microreactors or residence time modules for precise temperature control. | Mitigates exothermic risks, improves selectivity. | Management of exothermic risks in cyclobutane (B1203170) formation using continuous flow. |

| Catalytic Reactions | Heterogeneous catalysis using packed-bed reactors with polymer-bound catalysts. | Facilitates catalyst recovery and reuse, enables continuous production. | Use of a silica-supported catalyst with a benzoic acid derivative for stereoselective flow reactions. buchler-gmbh.com |

Application in Supramolecular Chemistry Research

Supramolecular chemistry, the study of systems involving non-covalent interactions, offers a fertile ground for the application of this compound. Its structure contains key functional groups—the carboxylic acid and the ketone—capable of forming predictable and robust intermolecular interactions, such as hydrogen bonds.

The carboxylic acid moiety is a well-established building block in crystal engineering, readily forming strong O–H⋯O or O–H⋯N hydrogen bonds to create dimers, chains, or more complex networks. nih.govresearchgate.net Research has shown that benzoic acids can co-crystallize with various N-heterocyclic molecules to form organic salts where charge-assisted hydrogen bonds dictate the supramolecular architecture. rsc.org The this compound scaffold could be used to design and synthesize novel co-crystals and multi-component assemblies with specific topologies and properties.

Furthermore, the ketone group on the cyclopentyl ring can act as a hydrogen bond acceptor. The phenyl ring can participate in π-π stacking interactions. By modifying the scaffold, for instance, through halogenation of the aromatic ring, it becomes possible to introduce halogen bonding as an additional, directional interaction to guide the assembly process. nih.gov The interplay between these different non-covalent forces could lead to the construction of intricate 1-D, 2-D, or 3-D supramolecular networks with potential applications in materials science, such as in the development of porous materials or sensors.

Exploration in Catalysis Research as a Ligand or Additive

The structural attributes of this compound make it an intriguing candidate for exploration in catalysis, either as a ligand for metal centers or as an organocatalytic additive.

Benzoic acid itself has been identified as an effective organocatalyst for certain reactions, such as the ring-opening polymerization of cyclic esters. researchgate.net The acidity of the carboxylic group can be tuned by substituents on the aromatic ring, allowing it to function as a proton-transfer shuttle. Derivatives of benzoic acid have been incorporated into more complex catalytic systems, for example, as part of a supported catalyst for stereoselective reactions. buchler-gmbh.com

The this compound molecule offers a bifunctional character. The benzoic acid portion can provide the acidic catalytic site, while the cyclopentanone (B42830) moiety could act as a coordinating group for a metal ion. This dual functionality could be exploited in the design of novel catalysts where the ligand framework plays an active role in the catalytic cycle. Future research could involve synthesizing transition metal complexes where this compound or its derivatives act as ligands, and then evaluating their catalytic activity in reactions like oxidation, reduction, or C-C bond formation.

Development of Novel Analytical Probes Utilizing the Scaffold

The development of molecular probes for the selective detection of biologically or environmentally important analytes is a significant area of research. The this compound scaffold possesses features that make it a suitable starting point for the design of such probes.

The core structure contains two key reactive handles: the carboxylic acid and the ketone. These functional groups can be readily modified through standard chemical transformations. For instance, the carboxylic acid can be converted to an amide to link the scaffold to a fluorophore or a chromophore, which would serve as the signaling unit of the probe. The ketone can be derivatized to introduce a specific recognition element designed to bind to a target analyte.

The design strategy would involve creating a system where the binding of an analyte to the recognition site causes a measurable change in the spectroscopic properties (e.g., fluorescence or color) of the signaling unit. For example, derivatives could be synthesized to detect specific metal ions, anions, or small organic molecules. The synthesis of various derivatives from a central benzoic acid scaffold has been a successful strategy in developing compounds for biological evaluation, a principle that can be directly applied to the creation of analytical probes. mdpi.com

Computational Design of Next-Generation Analogues for in vitro Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These in silico methods can be powerfully applied to design next-generation analogues of this compound with tailored properties for in vitro biological evaluation.

A typical workflow would begin with establishing a quantitative structure-activity relationship (QSAR) model if a set of analogues with known activity is available. mdpi.com Techniques like 3D-QSAR and pharmacophore modeling can identify the key structural features essential for a desired biological effect. mdpi.com Molecular docking simulations can then be used to predict how newly designed analogues might bind to a specific biological target, such as an enzyme or receptor active site. jmchemsci.com

For this compound, computational studies could explore:

Virtual Screening: Modifying the scaffold in silico by adding various substituents to the aromatic ring or the cyclopentyl moiety and then docking these virtual compounds against a protein target to prioritize candidates for synthesis.

ADME Prediction: Calculating absorption, distribution, metabolism, and excretion (ADME) properties to assess the drug-likeness of designed analogues before committing to resource-intensive synthesis. mdpi.com

This computational-first approach allows for the rational design of small, focused libraries of compounds with a higher probability of success in subsequent in vitro assays, such as studies on anti-proliferation or enzyme inhibition. nih.govnih.gov

Table 2: Computational Workflow for Analogue Design

| Computational Method | Objective | Example Application |

|---|---|---|

| Pharmacophore Modeling | Identify essential chemical features (e.g., H-bond donors/acceptors, hydrophobic centers) required for activity. | Generating a hypothesis for features needed to inhibit a target kinase. mdpi.com |

| Molecular Docking | Predict the binding mode and affinity of a ligand to a biological target. | Screening benzoxazolone derivatives against caspase-3 to predict apoptotic activity. jmchemsci.com |

| Molecular Dynamics (MD) Simulations | Assess the stability of the ligand-protein complex over time. | Validating docking results and analyzing the stability of potent inhibitors in the binding pocket. mdpi.com |

| ADME/Tox Prediction | Evaluate drug-like properties and potential toxicity in silico. | Assessing the physicochemical properties of newly designed compounds. mdpi.com |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-oxocyclopentyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between cyclopentanone derivatives and benzoic acid precursors. For example, acylation or nucleophilic substitution under controlled pH (4.29 ± 0.10 predicted pKa ). Optimization includes adjusting solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance yield. Monitoring intermediates via TLC or HPLC ensures reaction progression .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- LC-MS : Provides precise molecular weight confirmation and purity assessment. Use electrospray ionization (ESI) in negative ion mode for carboxylate detection .

- NMR : 1H and 13C NMR (600 MHz) resolve cyclopentyl and aromatic protons. Predicted density (1.225 g/cm³) aids in solvent selection for NMR experiments .

- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups .

Q. How can crystallographic data for this compound be obtained, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX suite (SHELXS for structure solution, SHELXL for refinement). Preprocess data with WinGX for space group determination. For twinned crystals, employ SHELXL's twin refinement options. Validate hydrogen bonding networks using ORTEP-3 for visualization .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

- Methodological Answer : Cross-validate using complementary techniques:

- If NMR suggests a planar cyclohexane ring but crystallography shows puckering, re-examine solvent effects on conformation .

- Use SIR97 for direct methods in structure solution to test alternative models. Refine against high-resolution data (d-spacing < 0.8 Å) to reduce noise .

- Confirm purity via LC-MS to rule out polymorphic interference .

Q. What strategies are recommended for elucidating the mechanism of enzyme inhibition by this compound?

- Methodological Answer :

- Competitive Inhibition Assays : Vary substrate (e.g., catechol) and inhibitor concentrations. Plot Lineweaver-Burk curves to identify inhibition type (e.g., competitive inhibition observed with benzoic acid derivatives ).

- Molecular Docking : Use AutoDock Vina to model interactions with tyrosinase active sites. Focus on the oxocyclopentyl group's steric effects and hydrogen bonding with copper ions .

Q. How can crystallization challenges due to the 3-oxocyclopentyl group be addressed?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., acetone) to stabilize the ketone group. Add anti-solvents (hexane) gradually to induce slow nucleation .

- Temperature Gradients : Use a thermal cycler to vary crystallization temperatures (4°C to 25°C) and reduce lattice defects .

- Seeding : Introduce microcrystals from analogous compounds (e.g., 4-benzyloxybenzoic acid derivatives) to guide growth .

Q. What computational tools are suitable for predicting the stability of this compound under varying pH?

- Methodological Answer :

- pKa Prediction : Use ChemAxon or ACD/Labs to model ionization states. Compare with experimental pKa (4.29 ± 0.10) to validate .

- DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set simulates protonation effects on the cyclopentyl ring's strain energy .

- MD Simulations : GROMACS assesses conformational stability in aqueous vs. lipid environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。